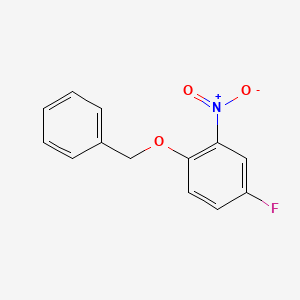

1-(Benzyloxy)-4-fluoro-2-nitrobenzene

Description

1-(Benzyloxy)-4-fluoro-2-nitrobenzene is a nitroaromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2 on the benzene ring. Notably, its benzyloxy group enhances lipophilicity, while the electron-withdrawing nitro and fluorine substituents influence reactivity in electrophilic substitution or reduction reactions .

Properties

IUPAC Name |

4-fluoro-2-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHANNZIMSUWLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-(benzyloxy)-4-fluorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of 4-fluoro-2-nitrophenylboronic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 1-(Benzyloxy)-4-fluoro-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(Benzyloxy)-4-fluoro-2-benzaldehyde.

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-nitrobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

Materials Science: It is used in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and fluoro groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-4-fluoro-2-nitrobenzene | Not provided | C₁₃H₁₀FNO₃ | ~247.22 (est.) | 1-OBn, 4-F, 2-NO₂ | - |

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | 129464-01-3 | C₁₃H₁₀FNO₃ | 247.22 | 2-OBn, 4-F, 1-NO₂ | - |

| 4-(Benzyloxy)-1-chloro-2-nitrobenzene | 79035-13-5 | C₁₃H₁₀ClNO₃ | 263.68 | 4-OBn, 1-Cl, 2-NO₂ | - |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | C₇H₅BrFNO₃ | ~274.98 (est.) | 1-Br, 3-F, 2-OCH₃, 4-NO₂ | 95% |

| 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene | CK0-00561 | C₁₁H₁₁FNO₃ | ~236.21 (est.) | 1-O-cC₅H₉, 4-F, 2-NO₂ | - |

Biological Activity

1-(Benzyloxy)-4-fluoro-2-nitrobenzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 235.22 g/mol

This compound exhibits biological activity primarily through its interactions with various biological targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially contributing to its pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| NIH/3T3 | >50 |

The selectivity index suggests that this compound may be useful in developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent in treating resistant infections .

Study 2: Cancer Cell Line Testing

A study conducted by Zhang et al. (2023) explored the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting its mechanism involves disrupting mitochondrial membrane potential and activating caspase pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.